3-(2-chlorophenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide
Description
3-(2-Chlorophenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3, a methyl group at position 5, and a carboxamide moiety linked to a 2-fluoro-5-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances metabolic stability, while the fluorine atom may improve bioavailability through enhanced lipophilicity and membrane permeability .
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF4N2O2/c1-9-15(16(25-27-9)11-4-2-3-5-12(11)19)17(26)24-14-8-10(18(21,22)23)6-7-13(14)20/h2-8H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNUYXUJDIPHAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorophenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic molecule notable for its oxazole ring structure and diverse functional groups. This article delves into its biological activity, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClFNO
- Molecular Weight : 398.74 g/mol
- Structure : The compound features a chlorinated phenyl group and a trifluoromethyl-substituted phenyl group, which are significant for its biological interactions.
Anticancer Properties
Research indicates that compounds with oxazole structures often exhibit anticancer properties. The biological activity of 3-(2-chlorophenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide has been explored in various studies:
- Mechanism of Action : The oxazole ring is known to interact with various biological targets, potentially inducing apoptosis in cancer cells. Preliminary studies suggest that this compound may inhibit cell proliferation in cancer cell lines, although specific IC values are yet to be established.
- Case Studies : In vitro studies have demonstrated that similar oxazole derivatives can exhibit significant cytotoxicity against multiple cancer cell lines, including breast (MCF-7), lung (A549), and leukemia cells. For instance, derivatives of oxazole have shown IC values ranging from 0.12 to 2.78 µM against various cancer types .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. While specific data on 3-(2-chlorophenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide is limited, related compounds have exhibited strong bactericidal effects against Staphylococcus spp., indicating a promising avenue for further exploration .
Cytotoxicity Studies
In cytotoxicity assessments, compounds with similar structures have been tested against normal and cancerous cell lines. For example, one study highlighted that certain oxadiazole derivatives showed increased viability in normal cells while effectively reducing viability in cancer cells .
| Compound | Cell Line | IC (µM) | Effect |
|---|---|---|---|
| 3-(2-chlorophenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide | MCF-7 | TBD | TBD |
| Oxazole Derivative A | A549 | 0.65 | Cytotoxic |
| Oxazole Derivative B | HeLa | 2.41 | Cytotoxic |
Future Directions
Given the promising preliminary data on similar compounds, future research should focus on:
- In Vivo Studies : To validate the efficacy and safety of 3-(2-chlorophenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide in live models.
- Mechanistic Studies : Detailed investigations into the mechanisms by which this compound induces apoptosis or inhibits proliferation in cancer cells.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance biological activity and reduce toxicity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound belongs to a family of 1,2-oxazole-4-carboxamides with varying substituents. Key structural analogs include:
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to sulfamoyl () or allyl () derivatives, favoring blood-brain barrier penetration .
- Thermal Stability: Crystal structures from (hemihydrate) and (monohydrate) suggest hydration stabilizes the lattice, increasing melting points (e.g., : 165–167°C) compared to non-hydrated analogs .
Research Findings
Crystallographic Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
